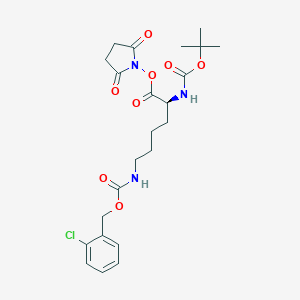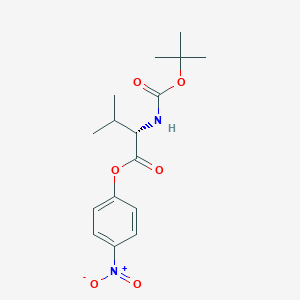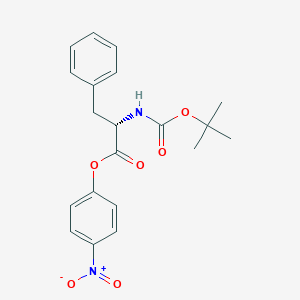
Boc-Phe-ONp
描述
Boc-L-phenylalanine 4-nitrophenyl ester, commonly referred to as Boc-Phe-ONp, is an organic compound with the molecular formula C20H22N2O6 and a molecular weight of 386.40 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions .
科学研究应用
Boc-Phe-ONp has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, allowing for the selective formation of peptide bonds.
Enzyme Studies: This compound is used as a substrate in enzyme kinetics studies to investigate the catalytic efficiency and specificity of proteases.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Biological Research: This compound is used in studies involving protein-protein interactions and the development of synthetic enzymes.
作用机制
Target of Action
Boc-Phe-ONp, also known as 4-Nitrophenyl (tert-butoxycarbonyl)-L-phenylalanine, is an organic compound . It is commonly used as a protective group in organic synthesis, particularly for protecting the amine groups of nucleophilic amino acids . The primary targets of this compound are therefore the amine groups of these amino acids.
Mode of Action
This compound interacts with its targets (the amine groups of nucleophilic amino acids) by forming a covalent bond, thereby protecting these groups from further reactions . This protection is temporary and can be removed in a subsequent deprotection step, allowing the introduction of other functional groups to synthesize complex organic molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific amino acids it is protecting and the subsequent reactions these amino acids undergo once the protective group is removed. In general, this compound plays a crucial role in peptide synthesis, enabling the stepwise construction of peptide chains without unwanted side reactions .
Result of Action
The primary result of this compound’s action is the successful protection of amine groups in nucleophilic amino acids, allowing for the controlled synthesis of complex organic molecules . This has wide-ranging implications in fields such as drug discovery, where peptide synthesis is a key tool for creating new therapeutic agents .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. It is stable under basic conditions but will undergo hydrolysis under acidic conditions . Therefore, the pH of the reaction environment is a crucial factor in determining the efficacy and stability of this compound. Additionally, it should be stored at -20°C to maintain its stability .
生化分析
Biochemical Properties
Boc-Phe-ONp plays a role in biochemical reactions, particularly in peptide synthesis . It is often used as a protective group in organic synthesis for protecting nucleophilic amino acids’ amine groups . It can introduce other functional groups through deprotection reactions, thereby synthesizing complex organic molecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. It acts as a protective group for amino acids during synthesis, preventing unwanted side reactions
Temporal Effects in Laboratory Settings
This compound is stable under alkaline conditions and has a melting point of 127-128 °C . It undergoes hydrolysis under acidic conditions
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
Boc-Phe-ONp is typically synthesized through a series of organic reactions. One common method involves the reaction of nitrophenyl acetic acid with tert-butyl carbonate to form the corresponding ester. This ester is then reacted with L-phenylalanine under appropriate conditions to yield this compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Boc-Phe-ONp undergoes various chemical reactions, including:
Hydrolysis: In acidic conditions, this compound can hydrolyze to form Boc-L-phenylalanine and 4-nitrophenol.
Substitution Reactions: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic aqueous solutions.
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: Boc-L-phenylalanine and 4-nitrophenol.
Substitution: Various derivatives depending on the nucleophile used.
相似化合物的比较
Boc-Phe-ONp is often compared with other similar compounds such as Boc-D-phenylalanine 4-nitrophenyl ester (Boc-D-Phe-ONp) and Boc-L-phenylalanine 4-nitrophenyl ester (Boc-L-Phe-ONp). These compounds share similar structures and functions but differ in their stereochemistry and specific applications .
Similar Compounds
- **Boc-L-phenyl
Boc-D-phenylalanine 4-nitrophenyl ester: Similar to this compound but with a different stereochemistry, used in studies involving enantiomeric substrates.
属性
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226326 | |
| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7535-56-0 | |
| Record name | N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


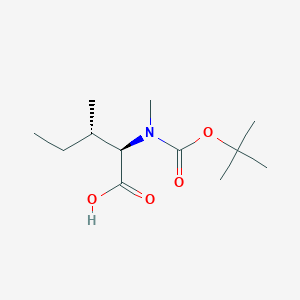
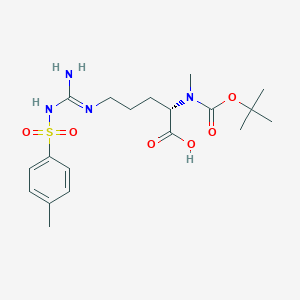
![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
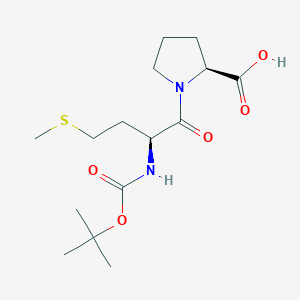
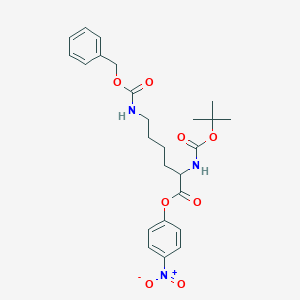

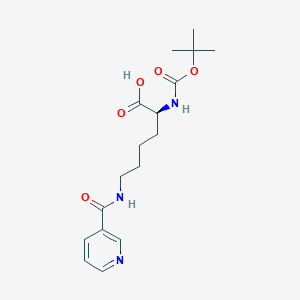
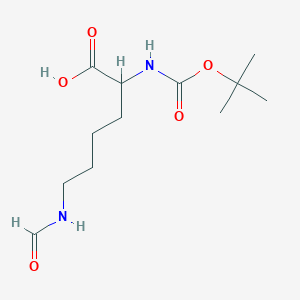
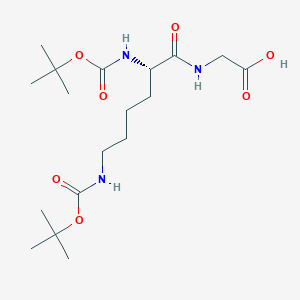
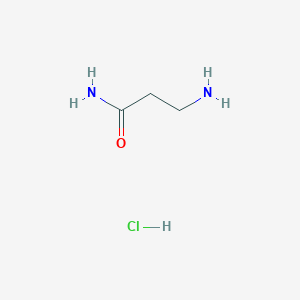
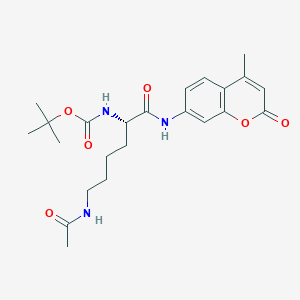
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
